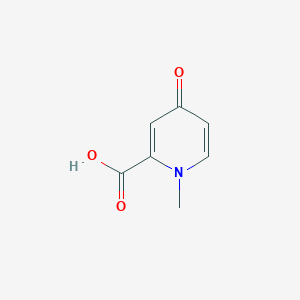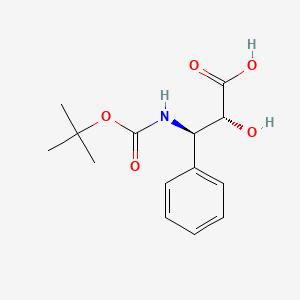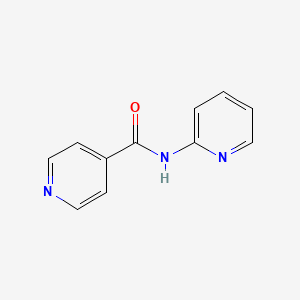
N-Pyridin-2-yl-isonicotinamide
Übersicht
Beschreibung
“N-Pyridin-2-yl-isonicotinamide” is a chemical compound with the molecular formula C11H9N3O . It is also known by other names such as “N-(pyridin-2-yl)pyridine-4-carboxamide” and "N-pyridin-2-ylpyridine-4-carboxamide" . The molecular weight of this compound is 199.21 g/mol .
Synthesis Analysis
The synthesis of “this compound” involves various chemical reactions. For instance, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by several features. The InChI representation of the molecule isInChI=1S/C11H9N3O/c15-11(9-4-7-12-8-5-9)14-10-3-1-2-6-13-10/h1-8H,(H,13,14,15) . The Canonical SMILES representation is C1=CC=NC(=C1)NC(=O)C2=CC=NC=C2 . Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For instance, it has been used as a co-former with active pharmaceutical ingredients (APIs) to prepare co-crystals .Physical And Chemical Properties Analysis
“this compound” has several physical and chemical properties. It has a molecular weight of 199.21 g/mol, an XLogP3 of 1.2, one hydrogen bond donor count, three hydrogen bond acceptor counts, and two rotatable bond counts . Its topological polar surface area is 54.9 Ų .Wissenschaftliche Forschungsanwendungen
Crystal Engineering and Pharmaceutical Cocrystals
N-Pyridin-2-yl-isonicotinamide is utilized in crystal engineering and the synthesis of pharmaceutical cocrystals. A study by Reddy, Babu, and Nangia (2006) highlighted the assembly of isonicotinamide N-oxide in a triple helix architecture using a novel carboxamide-pyridine N-oxide synthon, which is significant for the synthesis of cocrystals of barbiturate drugs (Reddy, L., Babu, N., & Nangia, A., 2006).
Electrochemical Reduction Study
Galvín and Mellado (1989) examined the electrochemical reduction of isonicotinamide, revealing two electroactive species related via a protonation equilibrium. This study is significant in understanding the electroreduction process in basic media (Galvín, R. M., & Mellado, J. R., 1989).
Structural Landscape Exploration
Dubey and Desiraju (2014) explored the structural landscape of the benzoic acid : isonicotinamide 1 : 1 cocrystal, emphasizing the utility of the acid-pyridine heterosynthon as a molecular module for probing high-energy structures (Dubey, R., & Desiraju, G., 2014).
NMR Detectability Improvement
Norcott et al. (2018) investigated the improvement of NMR detectability of pyridine and its derivatives, including isonicotinamide, through the introduction of 2H labels. This advancement is crucial for enhancing the level of 1H and 13C hyperpolarization detectable by NMR (Norcott, P., Burns, M., Rayner, P., Mewis, R., & Duckett, S., 2018).
Synthesis for Alzheimer's Disease Imaging
Gao, Wang, and Zheng (2017) synthesized carbon-11-labeled isonicotinamides as potential PET agents for imaging GSK-3 enzyme in Alzheimer's disease. This application underscores the role of isonicotinamide derivatives in neuroimaging and disease diagnosis (Gao, M., Wang, M., & Zheng, Q., 2017).
Reactivation of Inhibited Human Acetylcholinesterase
Karade et al. (2016) synthesized and evaluated isonicotinamide derivatives for reactivating sarin and VX inhibited human acetylcholinesterase. This research has implications in developing antidotes for nerve agent poisoning (Karade, H. N., Raviraju, G., Acharya, B. N., Valiveti, A. K., Bhalerao, U. M., & Acharya, J., 2016).
Azotometry Application in Pyridine Determination
Yokoo (1959) demonstrated the application of azotometry in determining pyridine and its derivatives, including isonicotinamide. This method offers a precise approach for chemical analysis (Yokoo, M., 1959).
Extractant Evaluation in Radiochemistry
Mowafy (2007) evaluated the selectivity and radiolysis behavior of isonicotinamides as extractants in radiochemistry, highlighting their role in the extraction and separation of various metallic ions (Mowafy, E., 2007).
Pharmaceutical Co-Crystals Synthesis
Báthori, Lemmerer, Venter, Bourne, and Caira (2011) synthesized pharmaceutical co-crystals with isonicotinamide, illustrating its application in drug formulation and design (Báthori, N., Lemmerer, A., Venter, G., Bourne, S. A., & Caira, M., 2011).
Metathesis Polymerization Catalyst Development
Matos and Lima-Neto (2005) developed ruthenium-based catalysts for metathesis polymerization using 4-X-pyridines, including isonicotinamide. This research contributes to advancements in polymer chemistry (Matos, J. M. E., & Lima-Neto, B. S., 2005).
Zukünftige Richtungen
“N-Pyridin-2-yl-isonicotinamide” and its derivatives have potential applications in various fields. For instance, isonicotinamides have been identified as potent, highly kinase-selective GSK-3 inhibitors, which demonstrated oral activity in a triple-transgenic mouse model of Alzheimer’s disease . This suggests that “this compound” and its derivatives could be further explored as potential therapeutics.
Wirkmechanismus
Target of Action
N-Pyridin-2-yl-isonicotinamide has been identified as a potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3) . GSK-3 is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and gene expression .
Mode of Action
The compound interacts with GSK-3, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and the kinase, which prevents GSK-3 from phosphorylating its substrates . The exact nature of this interaction and the resulting changes in GSK-3 activity are still under investigation.
Biochemical Pathways
By inhibiting GSK-3, this compound can affect several biochemical pathways. GSK-3 is involved in the regulation of glycogen synthesis, and its inhibition can therefore impact cellular energy storage . Additionally, GSK-3 plays a role in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .
Pharmacokinetics
It’s known that the compound is a small molecule with a molecular weight of 19921 , which suggests it may have good bioavailability
Result of Action
The inhibition of GSK-3 by this compound can lead to various molecular and cellular effects. For instance, it can alter the balance of energy storage in cells by affecting glycogen synthesis . It can also influence cell proliferation and differentiation by modulating the Wnt signaling pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its interaction with GSK-3 . Additionally, the presence of other molecules can influence its action, as they may compete with the compound for binding to GSK-3 .
Eigenschaften
IUPAC Name |
N-pyridin-2-ylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c15-11(9-4-7-12-8-5-9)14-10-3-1-2-6-13-10/h1-8H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRWFGNRKDLVDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3146360.png)

![4,6-Dichlorofuro[3,2-c]pyridine](/img/structure/B3146376.png)
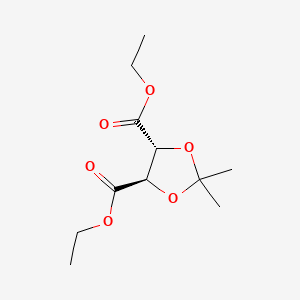
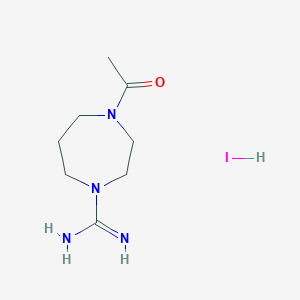
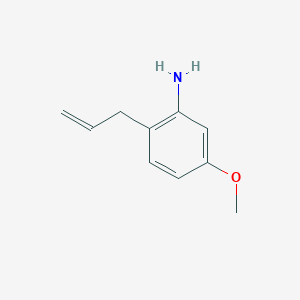

![(E)-N-[1-(4-Nitrophenyl)ethylidene]hydroxylamine](/img/structure/B3146422.png)
